Elastatinal vs Sivelestat: 27-Fold Superior Pancreatic Elastase Potency with Orthogonal Neutrophil vs Pancreatic Selectivity
Elastatinal and Sivelestat exhibit diametrically opposed selectivity profiles between pancreatic elastase and neutrophil elastase. Elastatinal inhibits pancreatic elastase with Ki = 0.21 µM (210 nM) while showing substantially weaker inhibition of human granulocyte (neutrophil) elastase (Ki = 6.2 µM) [1][2]. Sivelestat, by contrast, inhibits human neutrophil elastase with IC50 = 44 nM (Ki = 200 nM) but requires a 127-fold higher concentration to inhibit pancreatic elastase (IC50 = 5.6 µM) . The potency differential is stark: elastatinal is approximately 27-fold more potent on pancreatic elastase than Sivelestat (0.21 µM vs 5.6 µM), while Sivelestat is approximately 140-fold more potent on neutrophil elastase than elastatinal (44 nM vs 6,200 nM). This reciprocal selectivity renders these two inhibitors non-substitutable for any experiment where the intended target is pancreatic elastase specifically.
| Evidence Dimension | Inhibitory potency on pancreatic elastase (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.21 µM (pancreatic elastase); Ki = 6.2 µM (human granulocyte/neutrophil elastase) |
| Comparator Or Baseline | Sivelestat: IC50 = 5.6 µM (pancreatic elastase); IC50 = 44 nM / Ki = 200 nM (human neutrophil elastase) |
| Quantified Difference | Elastatinal is ~27-fold more potent on pancreatic elastase than Sivelestat; Sivelestat is ~140-fold more potent on neutrophil elastase than elastatinal |
| Conditions | Pancreatic elastase: Ki determined using acetyl-alanyl-alanyl-alanine p-nitroanilide substrate; neutrophil elastase: kinetic assays with synthetic substrates |
Why This Matters
For research or assay development targeting pancreatic elastase specifically, Sivelestat would require ~27-fold higher concentrations to achieve equivalent inhibition, increasing cost, off-target risk, and potentially invalidating the experimental model.
- [1] Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695. Ki = 0.21 µM for pancreatic elastase. View Source
- [2] Elastases from human and canine granulocytes, II. Interaction with protease inhibitors of animal, plant, and microbial origin. (1977). Biological Chemistry Hoppe-Seyler, 358(1), 53-58. Ki = 6.2 × 10^(-6) M for human granulocyte elastase. View Source
